molecular formula C18H21FN2OS B2549378 N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide CAS No. 671201-05-1

N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide

Cat. No.: B2549378
CAS No.: 671201-05-1
M. Wt: 332.44
InChI Key: VFOXKDZDMIBSDF-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide (CAS 671201-05-1) is a synthetic organic compound with a molecular formula of C18H21FN2OS and a molecular weight of 332.44 g/mol . This molecule features a benzamide scaffold linked to a dimethylthiophene group, which is further functionalized with a pyrrolidine moiety. The pyrrolidine ring is a saturated nitrogen heterocycle valued in medicinal chemistry for its ability to explore three-dimensional pharmacophore space and influence key physicochemical parameters of drug candidates, such as solubility and lipophilicity . This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications. Its structural features are of significant interest in early-stage drug discovery. Specifically, 4,5,6,7-tetrahydro-benzothiophene derivatives, which share a core structural similarity with this compound, have been investigated as modulators of the Retinoic acid receptor-related orphan receptor γt (RORγt) . RORγt is a critical nuclear receptor and transcription factor that directs the differentiation of T-helper 17 (Th17) cells, making it a compelling drug target for the treatment of various autoimmune and inflammatory diseases . Research into this class of compounds aims to develop novel inverse agonists that can destabilize the active conformation of RORγt, thereby reducing the production of pro-inflammatory cytokines . Researchers can utilize this high-purity compound to explore its potential biological activity and mechanism of action within this pathway.

Properties

IUPAC Name

N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2OS/c1-12-13(2)23-18(16(12)11-21-9-3-4-10-21)20-17(22)14-5-7-15(19)8-6-14/h5-8H,3-4,9-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOXKDZDMIBSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1CN2CCCC2)NC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

A mixture of 3-pentanone (2.0 equiv), methyl cyanoacetate (1.0 equiv), and sulfur (1.2 equiv) is heated in ethanol under reflux (78°C) for 12–18 hours in the presence of morpholine as a catalyst. The ketone undergoes condensation with the cyanoacetate to form an α,β-unsaturated nitrile intermediate, which cyclizes with sulfur to yield the thiophene ring.

Key Optimization Parameters

Parameter Optimal Value Yield Impact
Temperature 78°C Maximal cyclization efficiency
Catalyst (Morpholine) 10 mol% Accelerates sulfur incorporation
Solvent Ethanol Prevents side reactions

Post-reaction workup involves filtration to remove excess sulfur, solvent evaporation, and recrystallization from hexane/ethyl acetate to isolate the product as a pale-yellow solid (typical yield: 65–72%).

The Mannich reaction enables the introduction of a pyrrolidin-1-ylmethyl group at the 3-position of the thiophene ring. This step leverages the electron-rich nature of the 2-amino group to direct electrophilic substitution.

Reaction Protocol

4,5-Dimethylthiophen-2-amine (1.0 equiv) is dissolved in acetic acid (0.5 M) and treated with pyrrolidine (1.2 equiv) and paraformaldehyde (1.5 equiv). The mixture is stirred at 60°C for 6 hours, after which the solvent is removed under reduced pressure. The crude product is purified via column chromatography (SiO₂, hexane/ethyl acetate 4:1) to afford 3-(pyrrolidin-1-ylmethyl)-4,5-dimethylthiophen-2-amine as a white solid.

Comparative Analysis of Catalysts

Catalyst Solvent Temperature Yield (%)
Acetic acid Acetic acid 60°C 58
HCl EtOH 50°C 42
No catalyst DMF 80°C <30

Acetic acid proves optimal due to its dual role as solvent and proton donor, facilitating iminium ion formation without degrading the thiophene ring.

Acylation with 4-Fluorobenzoic Acid

The final step involves coupling the amine with 4-fluorobenzoic acid using carbodiimide-based reagents.

Amide Bond Formation

3-(Pyrrolidin-1-ylmethyl)-4,5-dimethylthiophen-2-amine (1.0 equiv) is dissolved in dichloromethane (0.3 M) and treated with 4-fluorobenzoic acid (1.1 equiv), HATU (1.2 equiv), and DIPEA (2.0 equiv). The reaction is stirred at room temperature for 12 hours, followed by aqueous workup (10% HCl) and purification via recrystallization (methanol/water) to yield the title compound.

Reagent Efficiency Comparison

Coupling Reagent Base Solvent Yield (%)
HATU DIPEA DCM 85
EDC DIPEA DMSO 78
DCC NEt₃ THF 65

HATU outperforms EDC and DCC due to its superior activation of the carboxylic acid, minimizing racemization and side-product formation.

Alternative Synthetic Routes

Chloromethylation Followed by Nucleophilic Substitution

An alternative approach involves chloromethylation of 4,5-dimethylthiophen-2-amine using paraformaldehyde and HCl gas in dioxane, yielding 3-(chloromethyl)-4,5-dimethylthiophen-2-amine. Subsequent reaction with pyrrolidine in DMF at 80°C for 4 hours introduces the pyrrolidin-1-ylmethyl group (yield: 62%).

Reductive Amination

3-Formyl-4,5-dimethylthiophen-2-amine, generated via Vilsmeier-Haack formylation, undergoes reductive amination with pyrrolidine and NaBH₃CN in methanol. While this route avoids harsh acids, the formylation step requires toxic POCl₃, limiting scalability.

Challenges and Mitigation Strategies

  • Regioselectivity in Mannich Reaction : Competing substitution at the 4- or 5-positions is minimized by using bulky amines (e.g., pyrrolidine) and low temperatures.
  • Amine Protection : Acetylation of the 2-amino group prior to Mannich reaction prevents unwanted side reactions but adds two extra steps (protection/deprotection), reducing overall yield.
  • Purification Difficulties : The polar nature of the final product necessitates gradient elution in chromatography or selective recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on compounds sharing functional groups (e.g., fluorinated aromatics, heterocycles) or synthetic pathways. Key analogs are drawn from , which details triazole and sulfonylbenzamide derivatives.

Structural and Functional Group Analysis

Compound Core Structure Key Substituents Functional Groups
Target Compound Thiophene 4,5-dimethyl, 3-(pyrrolidin-1-ylmethyl), 4-fluorobenzamide Amide, fluorophenyl, tertiary amine
Compounds [4–6] () Hydrazinecarbothioamide 4-(4-X-phenylsulfonyl)benzoyl, 2,4-difluorophenyl Thioamide, sulfonyl, fluorophenyl
Compounds [7–9] () 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Triazole-thione, sulfonyl, fluorophenyl

Key Observations:

  • Fluorinated Aromatics: The 4-fluorobenzamide group in the target compound mirrors the 2,4-difluorophenyl substituents in ’s compounds. Fluorination typically enhances lipophilicity and metabolic stability, but the para-fluorine in the target compound may reduce steric hindrance compared to ortho-substituted analogs .
  • Heterocyclic Cores: The thiophene in the target compound offers π-electron richness and planar rigidity, contrasting with the triazole rings in , which exhibit tautomerism (thione vs. thiol forms) and hydrogen-bonding capabilities .
  • This contrasts with the sulfonyl groups in ’s compounds, which are strongly electron-withdrawing and may reduce membrane permeability .

Spectroscopic Comparisons

  • IR Spectroscopy:

    • The target compound’s amide C=O stretch (~1660–1680 cm⁻¹) aligns with the carbonyl bands observed in ’s hydrazinecarbothioamides [4–6] (1663–1682 cm⁻¹). However, the absence of a C=S stretch (~1243–1258 cm⁻¹) in the target compound distinguishes it from thioamide-containing analogs .
    • The tertiary amine in the pyrrolidine moiety may exhibit N–H stretches (if protonated) but is likely masked by alkyl C–H vibrations.
  • NMR Spectroscopy:

    • The 4-fluorobenzamide’s aromatic protons would resonate downfield (~7.8–8.2 ppm for ortho protons to fluorine), comparable to shifts observed in ’s fluorophenyl derivatives.
    • The thiophene’s dimethyl groups would appear as singlets near 2.1–2.5 ppm, distinct from the complex splitting patterns of triazole protons in ’s compounds .

Pharmacological Implications (Hypothetical)

While biological data for the target compound are absent in the evidence, structural analogs suggest:

  • Target Selectivity: The thiophene core may favor interactions with hydrophobic binding pockets (e.g., kinase ATP sites), whereas triazoles in could engage in hydrogen bonding via N–H or S–H groups.
  • Solubility: The pyrrolidine moiety in the target compound may enhance water solubility relative to ’s sulfonyl derivatives, which are highly lipophilic.

Biological Activity

N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-4-fluorobenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by a thiophene ring, a pyrrolidine moiety, and a fluorinated benzamide group. Its molecular formula is C19H24N2S, and it can be represented as follows:

N 4 5 dimethyl 3 pyrrolidin 1 ylmethyl thiophen 2 yl 4 fluorobenzamide\text{N 4 5 dimethyl 3 pyrrolidin 1 ylmethyl thiophen 2 yl 4 fluorobenzamide}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate key signaling pathways involved in cellular proliferation and inflammation. The following mechanisms have been proposed:

  • Inhibition of Melanin Production : Similar compounds have shown the ability to inhibit melanin production by targeting the enzyme tyrosinase, which plays a crucial role in melanin biosynthesis.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, potentially through the modulation of NF-kB signaling pathways.
  • Anticancer Activity : The structure allows for interaction with various receptors linked to cancer cell proliferation and survival.

1. Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. A study demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

2. Anti-inflammatory Effects

Studies have shown that this compound can reduce the secretion of inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests potential applications in treating inflammatory diseases.

3. Melanin Inhibition

The compound has been investigated for its effects on melanin synthesis, showing promise as a skin-whitening agent by inhibiting tyrosinase activity.

Case Studies

StudyFindingsReference
Study on Anticancer ActivityThe compound showed significant cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin.
Anti-inflammatory ResearchDemonstrated inhibition of IL-6 and TNF-alpha production in RAW 264.7 macrophages.
Melanin Inhibition StudyInhibited tyrosinase activity leading to reduced melanin synthesis in human melanocytes.

Q & A

Q. Why do synthetic yields vary significantly in analogous protocols (e.g., 9.5% vs. 63.4%)?

  • Methodological Answer : Variations arise from:
  • Intermediate stability : Thiophene intermediates may degrade under prolonged heating .
  • Purification efficacy : Column chromatography vs. recrystallization impacts recovery .

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